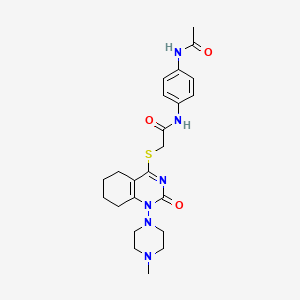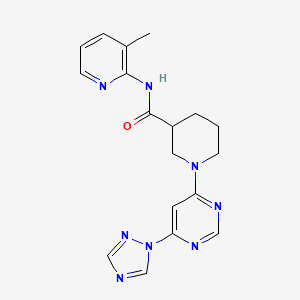
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.413. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-inflammatory activities. These compounds, which include variations of the base chemical structure, have been tested against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structure-activity relationship (SAR) studies suggest that certain modifications to the core structure can enhance biological activity, indicating the compound's potential as a lead for the development of new therapeutic agents (Rahmouni et al., 2016).
Neuroinflammation Imaging
Another significant application involves the synthesis of derivatives for use as PET (Positron Emission Tomography) imaging agents. These agents target the IRAK4 enzyme, which plays a role in neuroinflammation. The synthesis process and evaluation of these compounds' effectiveness in imaging tasks have been detailed, showing promising results for their use in diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).
Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The novel heterocyclic compounds created from this base structure have shown effectiveness against various bacterial and fungal strains. These findings underscore the potential of these compounds in addressing the need for new antimicrobial agents, with the possibility of overcoming resistance issues associated with current treatments (Abdel-rahman et al., 2002).
Anti-angiogenic and DNA Cleavage Activities
Investigations into the compound's derivatives have also revealed significant anti-angiogenic and DNA cleavage activities. These properties are crucial for the development of anticancer agents, as they can inhibit the formation of blood vessels that supply tumors and directly interact with the DNA of cancer cells, potentially leading to their destruction. Such activities highlight the compound's versatility and potential in cancer therapy development (Kambappa et al., 2017).
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c1-13-4-2-6-20-17(13)24-18(27)14-5-3-7-25(9-14)15-8-16(22-11-21-15)26-12-19-10-23-26/h2,4,6,8,10-12,14H,3,5,7,9H2,1H3,(H,20,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERHOYVDPBRCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)



![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)
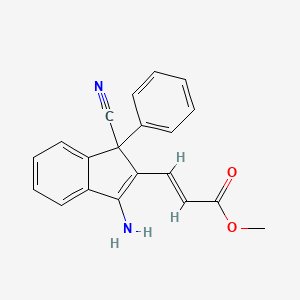
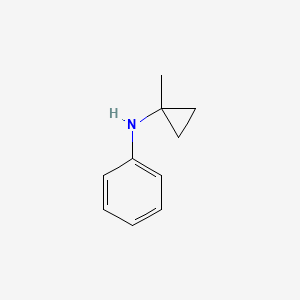
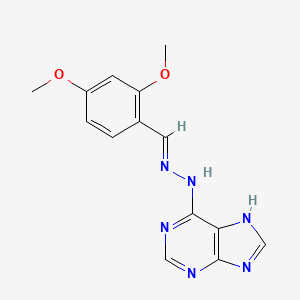
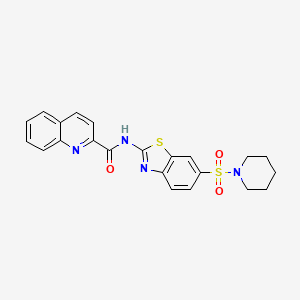
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
